molecular formula C24H22Cl2N4OS B2841108 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine CAS No. 433701-74-7

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2841108
CAS No.: 433701-74-7
M. Wt: 485.43
InChI Key: PJVVJLGIXGGEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 4-position: A piperazine ring substituted with a 2-(4-chlorophenoxy)ethyl group, enhancing solubility and modulating receptor affinity.

Thieno[2,3-d]pyrimidines are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The chlorine atoms in this compound likely enhance electronic interactions and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N4OS/c25-18-3-1-17(2-4-18)21-15-32-24-22(21)23(27-16-28-24)30-11-9-29(10-12-30)13-14-31-20-7-5-19(26)6-8-20/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVVJLGIXGGEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including mood, reward, and motor control.

Mode of Action

The compound acts as a ligand , binding selectively to the D4 dopamine receptor. This binding can influence the receptor’s activity, potentially altering the transmission of dopamine signals within the brain.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with the D4 dopamine receptor and the subsequent biochemical pathways it influences. Given its selective binding to the D4 receptor, it could potentially influence behaviors and physiological functions associated with this receptor, such as mood and motor control.

Biological Activity

The compound 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H22Cl2N4O\text{C}_{20}\text{H}_{22}\text{Cl}_{2}\text{N}_{4}\text{O}

This structure features a piperazine ring and a thienopyrimidine core, which are known to contribute to various biological activities.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of thienopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cells, suggesting potential for further development as anticancer agents .
  • Antimicrobial Activity : The presence of the chlorophenoxy and piperazine moieties has been linked to antibacterial properties. Compounds in this class have demonstrated effectiveness against several bacterial strains, with some exhibiting IC50 values lower than standard antibiotics .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been noted. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound may act as a competitive inhibitor .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Interactions : Molecular docking studies have revealed that the compound interacts with specific amino acid residues in target proteins, potentially altering their activity and leading to therapeutic effects .
  • Cellular Pathways : It is hypothesized that the compound may influence cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
  • Protein-Protein Interactions : The design of small molecules targeting protein-protein interactions has shown promise in disrupting oncogenic signaling pathways. This suggests a potential role for the compound in modulating such interactions .

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the biological activity of similar compounds:

  • Antiproliferative Studies : In vitro studies demonstrated that compounds structurally related to thienopyrimidine exhibited significant growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with reported IC50 values ranging from 1 to 10 µM depending on the specific derivative tested .
  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics like penicillin .

Data Summary

The following table summarizes key findings related to the biological activity of similar compounds:

Activity TypeCompound TypeIC50 / MIC Values (µM)Reference
AnticancerThienopyrimidine Derivatives1 - 10
AntibacterialPiperazine Derivatives0.5 - 5
AChE InhibitionVarious Derivatives0.63 - 6.28

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and survival, making it a candidate for further development in cancer therapeutics.

Antidepressant Effects

The compound has also been investigated for its antidepressant properties. Research indicates that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. This suggests a potential application in treating mood disorders, including major depressive disorder.

Ferroptosis Induction

One significant area of research is the compound's role as a ferroptosis inducer. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Studies have demonstrated that this compound can activate ferroptotic pathways, leading to cell death in various cancer models, thereby presenting a novel approach to cancer treatment.

Voltage-Dependent Anion Channel Inhibition

The compound has been identified as an inhibitor of voltage-dependent anion channels (VDACs), specifically VDAC2 and VDAC3. This inhibition can disrupt mitochondrial function and promote apoptosis in cancer cells, providing another mechanism through which the compound exerts its anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Various analogs have been synthesized to evaluate how modifications affect biological activity. Key findings from SAR studies indicate that specific substitutions on the thienopyrimidine core enhance potency against targeted cancer cell lines while minimizing off-target effects.

Toxicological Studies

Toxicity assessments are essential for any potential therapeutic agent. Preliminary studies indicate that while the compound exhibits significant biological activity, it also shows a favorable safety profile at therapeutic doses. Ongoing studies aim to further elucidate its toxicological effects and establish safe dosage ranges for clinical applications.

Comparison with Similar Compounds

Substituent Impact on Activity

  • Chlorine Substitution : The 4-chlorophenyl group at the 5-position (target compound, ) is critical for hydrophobic interactions and halogen bonding, often correlated with kinase inhibition .
  • Piperazine Modifications: Ether-linked groups (e.g., 2-(4-chlorophenoxy)ethyl in the target compound vs. 2-(p-tolyloxy)ethyl in ) improve solubility compared to purely aromatic substitutions (e.g., phenylmethyl in ).

Physicochemical Properties

  • logP and Solubility : The target compound’s XLogP3 (~6.5) is intermediate, likely favoring membrane permeability without excessive hydrophobicity. Piperazine derivatives with methyl or methoxy groups (e.g., ) have lower logP values, improving solubility.
  • Molecular Weight : Most analogs fall within 400–500 g/mol, aligning with Lipinski’s Rule of Five for drug-likeness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.